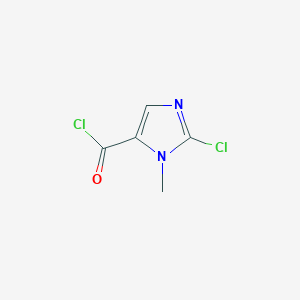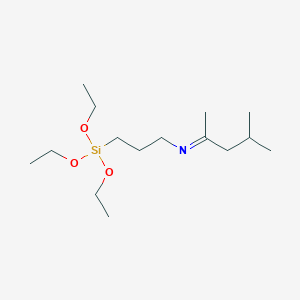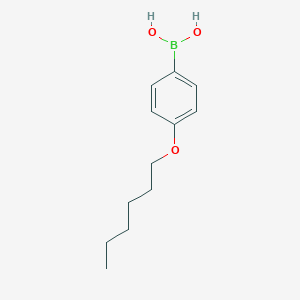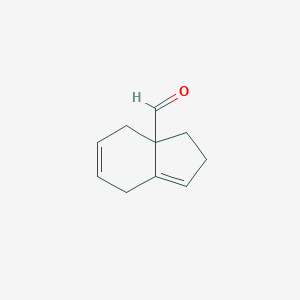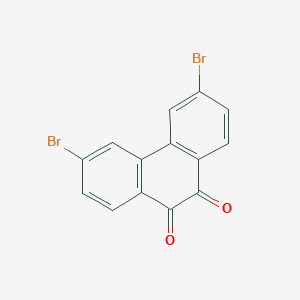
3,6-Dibromophénanthrène-9,10-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated phenanthrene diones involves multi-step processes with high overall yields. A notable method includes anionic cyclization to generate the phenanthrene ring, followed by tribromination and hydrolysis to introduce the bromo-diketone functionality, demonstrating the compound's complex synthetic accessibility (J. Limanto et al., 2008).
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives has been characterized by various analytical techniques, including X-ray and CP/MAS 13C-NMR analyses, revealing intricate details about their crystal structure and molecular interactions (F. Calderazzo et al., 2004).
Chemical Reactions and Properties
Phenanthrene diones undergo unique chemical reactions, such as the formation of ortho-quinhydrone derivatives when treated with phenanthrene-9,10-diol, showcasing their reactivity and potential for creating novel compounds (F. Calderazzo et al., 2004).
Physical Properties Analysis
The physical properties of phenanthrene derivatives are influenced by their molecular structure, with studies showing how modifications in the molecular framework affect their solubility, crystallinity, and photovoltaic performance (Zhonglian Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of phenanthrene diones are marked by their reactivity towards various chemical transformations. For instance, the photoinduced molecular transformations of phenanthrene diones have demonstrated regioselective [3 + 2] photoadditions, highlighting the compound's versatility in chemical reactions (H. Suginome et al., 1994).
Applications De Recherche Scientifique
Séparation de l'hydrogène
Ce composé a été utilisé dans la synthèse d'un polymère qui combine la processabilité des plastiques avec la rigidité extrême des réseaux organiques réticulés . Ce polymère présente des pores permanents de 0,4 nm et est utilisé comme membrane de tamisage moléculaire bidimensionnelle pour la séparation de l'hydrogène . La membrane présente une perméabilité ultra-élevée avec une bonne sélectivité pour H2 par rapport à CO2, O2, N2, CH4, C3H6 et C3H8 .
Synthèse de colorants organiques
Le 3,6-Dibromophénanthrène-9,10-dione est un intermédiaire important dans la synthèse de colorants organiques . Il peut être utilisé pour produire une variété de colorants de différentes couleurs pour diverses applications.
Matériaux électroniques
Il peut également être utilisé comme matière première dans le domaine de l'électronique, comme la fabrication de matériaux optoélectroniques organiques et d'écrans à cristaux liquides .
Synthèse de composés bioactifs
Ce composé peut être utilisé pour préparer des dérivés du Nicotinamide Adénine Dinucléotide Phosphate (NADP), ainsi que d'autres composés bioactifs .
Synthèse pharmaceutique
Le this compound peut être utilisé comme intermédiaire de synthèse pharmaceutique . Par exemple, il peut être utilisé pour préparer une nouvelle unité de construction à base de phénazine, qui peut être obtenue par une méthode ionothermique pour produire un nouveau polymère de triazine à base de phénazine .
Membranes de séparation des gaz
Le composé est utilisé dans la synthèse d'un microporeux conjugué thermodurcissable, processible en solution, qui est prometteur pour les séparations d'hydrogène à grande échelle ayant une pertinence commerciale et environnementale .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the final compound it is used to produce .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be largely determined by the final drug it is used to produce .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it is used to produce .
Action Environment
Like all chemical compounds, its stability and reactivity would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53348-05-3 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53348-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)

